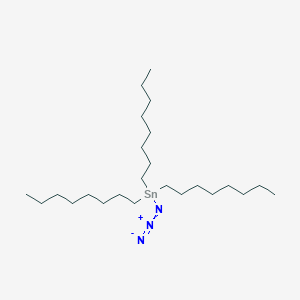

Trioctyltin azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

154704-56-0 |

|---|---|

Molecular Formula |

C24H51N3Sn |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

azido(trioctyl)stannane |

InChI |

InChI=1S/3C8H17.N3.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;;/q;;;-1;+1 |

InChI Key |

FKMSGYMTUXZJQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Trioctyltin Azide from Trioctyltin Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trioctyltin azide from its precursor, trioctyltin chloride. The information presented herein is curated for professionals in the fields of chemical research and drug development who require a reliable and detailed protocol for the preparation of this important organotin reagent. This compound serves as a less toxic alternative to tributyltin azide in various synthetic applications, most notably in the construction of tetrazole rings, which are key moieties in several pharmaceutical compounds.[1]

Reaction Principle

The synthesis of this compound from trioctyltin chloride is a classic example of a salt metathesis reaction. In this nucleophilic substitution, the chloride ligand on the trioctyltin moiety is displaced by the azide anion from an inorganic azide salt, typically sodium azide. The reaction is driven by the precipitation of the inorganic salt byproduct (sodium chloride) in the reaction medium, shifting the equilibrium towards the formation of the desired organotin azide.

Experimental Protocol

The following experimental protocol is adapted from established patent literature, providing a robust and reproducible method for the synthesis of this compound.[2][3]

Materials:

-

Trioctyltin chloride (C₂₄H₅₁ClSn)

-

Sodium azide (NaN₃)

-

Deionized water

-

Methylene chloride (CH₂Cl₂)

-

10% Aqueous sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Reaction flask equipped with a magnetic stirrer and dropping funnel

-

Cooling bath (ice-water or cryocooler)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Azide Solution: In a suitable reaction flask, dissolve 10.19 g of sodium azide in 30 ml of deionized water.

-

Reaction Setup: Cool the sodium azide solution to 8°C using a cooling bath.

-

Addition of Trioctyltin Chloride: While maintaining the temperature at 8°C, add 50.0 g of trioctyltin chloride dropwise to the stirred sodium azide solution over a period of 10 minutes.

-

Reaction: Continue stirring the mixture at 8°C for 2 hours.

-

Workup - Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous phase with 88 ml of methylene chloride. Separate the organic layer and perform a second extraction of the aqueous layer with an additional 25 ml of methylene chloride.

-

Workup - Washing: Combine the organic extracts and wash with 25 ml of a 10% aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Trioctyltin Chloride | 50.0 g | [2] |

| Sodium Azide | 10.19 g | [2] |

| Reaction Conditions | ||

| Solvent | Water | [2] |

| Temperature | 8 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Product | ||

| Yield | 50.05 g | [2] |

| Spectroscopic Data | ||

| Infrared (IR) Spectrum (film) | 2924, 2856, 2080, 1466 cm⁻¹ | [2] |

| Calculated Properties | ||

| Molecular Weight | 502.4 g/mol |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Toxicity: Organotin compounds are toxic.[1] Trioctyltin chloride and this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

-

Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

This guide provides a detailed and actionable protocol for the synthesis of this compound. By following these procedures and adhering to safety precautions, researchers can confidently prepare this valuable reagent for their synthetic needs.

References

Trioctyltin Azide: A Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and applications of trioctyltin azide, a versatile reagent in organic synthesis, particularly for the formation of tetrazole heterocycles.

Abstract

This compound is an organotin compound that serves as a less toxic alternative to other trialkyltin azides, such as tributyltin azide, in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed experimental protocols for its synthesis and its primary application in the [3+2] cycloaddition reaction with nitriles to form tetrazoles are presented. Toxicological data is also summarized. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of organotin reagents for the synthesis of complex organic molecules.

Chemical and Physical Properties

This compound is an organometallic compound featuring a tin atom covalently bonded to three octyl chains and an azide functional group.

| Property | Value | Source |

| CAS Number | 154704-56-0 | [1][2] |

| Molecular Formula | C24H51N3Sn | [2] |

| IUPAC Name | Azidotrioctylstannane | [1] |

Synthesis of this compound

This compound can be synthesized from the reaction of trioctyltin chloride with sodium azide. A general laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent literature.[3]

Materials:

-

Trioctyltin chloride

-

Sodium azide

-

Deionized water

-

Methylene chloride (Dichloromethane)

-

10% aqueous sodium chloride solution

Procedure:

-

Dissolve sodium azide in deionized water in a reaction vessel equipped with a stirrer and cooling capabilities.

-

Cool the sodium azide solution to approximately 8°C.

-

Add trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature.

-

Stir the reaction mixture at the same temperature for 2 hours.

-

After the reaction is complete, perform a liquid-liquid extraction with methylene chloride.

-

Separate the organic layer and wash it with a 10% aqueous sodium chloride solution.

-

Concentrate the organic phase under reduced pressure to yield this compound.

Infrared Spectroscopy Data: The product can be characterized by infrared spectroscopy, with characteristic peaks observed at approximately 2924, 2856, 2080, and 1466 cm⁻¹.[3]

References

An In-depth Technical Guide on the Solubility and Stability of Trioctyltin Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of trioctyltin azide. The information is compiled from various sources to assist researchers and professionals in the safe handling, storage, and application of this organotin compound.

Chemical Properties

This compound is an organotin compound with the chemical formula (C₈H₁₇)₃SnN₃. It is recognized as a less explosive and less toxic alternative to lower alkyltin azides, such as tributyltin azide, making it a more suitable reagent for industrial-scale applications.[1][2][3] It possesses a low vapor pressure and is substantially odorless, which are advantageous properties for laboratory and manufacturing settings.[1][4]

| Property | Value/Description | Source |

| Molecular Formula | C₂₄H₅₁N₃Sn | - |

| Appearance | Likely an oil or solid | [3] |

| Odor | Substantially odorless | [1][4] |

| Vapor Pressure | Low | [4] |

Solubility Data

Qualitative Solubility:

-

Liposolubility: this compound is described as having a higher liposolubility compared to tri-lower alkyl tin compounds.[5]

-

Water Solubility: The synthesis of this compound involves its formation in an aqueous medium followed by extraction with an organic solvent, indicating poor solubility in water.[5]

-

Organic Solvent Solubility:

-

Methylene Chloride: Used for extraction during its synthesis, suggesting good solubility.[5]

-

Toluene: Utilized as a reaction solvent in applications of this compound, indicating solubility.[5]

-

Diethyl Ether: Mentioned as a suitable solvent for the synthesis of tri-higher alkyltin azides.[1][4]

-

Chloroform: The related compound, trioctyltin chloride, is sparingly soluble in chloroform.

-

Based on its chemical structure (long alkyl chains), this compound is expected to be soluble in non-polar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), and poorly soluble in polar solvents like water and lower alcohols.

Stability Profile

The stability of this compound is a critical consideration for its safe handling and storage.

Thermal Stability:

| Parameter | Value | Method | Source |

| Exothermic Decomposition Temperature | 303°C | Differential Scanning Calorimetry | [1] |

This indicates that this compound is thermally stable at typical laboratory and reaction temperatures but will decompose exothermically at elevated temperatures.

Chemical Stability:

-

Air and Moisture: The carbon-tin bond in organotin compounds is generally stable in the presence of air and moisture.

-

Acidic Conditions: this compound is unstable in acidic conditions. Reaction with acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[4] A controlled decomposition can be achieved by acidifying a mixture containing the azide to a pH of 1-3 in the presence of a nitrite salt (e.g., sodium nitrite) at a temperature between 5°C and 40°C.[4]

-

Basic Conditions: While specific data for this compound is unavailable, the C-Sn bond in organotin compounds can be cleaved by alkali.

-

General for Organic Azides: The stability of organic azides is often correlated with their carbon-to-nitrogen ratio. With a C/N ratio of 8 (24 carbons to 3 nitrogens), this compound is considered to be a relatively stable organic azide.[6]

Photochemical Stability:

-

Organotin compounds can undergo photodegradation upon exposure to UV light.[2][7] Studies on tributyltin have shown that it degrades in water under UV irradiation, a process that can be accelerated by photocatalysts.[8] It is therefore recommended to store this compound protected from light.

Storage Recommendations:

Based on the available stability data, this compound should be stored in a cool, dry, and dark place, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[6]

Experimental Protocols

Synthesis of this compound:

This protocol is adapted from a patented procedure.[1][4]

-

Materials:

-

Trioctyltin chloride

-

Sodium azide (NaN₃)

-

Deionized water

-

Methylene chloride (CH₂Cl₂)

-

10% aqueous sodium chloride solution

-

-

Procedure:

-

Dissolve sodium azide (1.2 to 3 equivalents relative to trioctyltin chloride) in deionized water in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the sodium azide solution to approximately 8°C.

-

Add trioctyltin chloride dropwise to the cooled sodium azide solution over a period of 10-15 minutes while maintaining the temperature at 8°C.

-

Stir the mixture at the same temperature for approximately 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride.

-

Wash the organic extract with a 10% aqueous sodium chloride solution.

-

Concentrate the organic phase under reduced pressure to yield this compound.

-

-

Characterization: The product can be characterized by Infrared (IR) spectroscopy, with characteristic azide stretching bands observed around 2080 cm⁻¹.[5]

Synthesis workflow for this compound.

General Protocol for Solubility Determination (Qualitative):

This is a general procedure that can be adapted for this compound.

-

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

-

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture for the dissolution of the solid.

-

If the solid has dissolved, add another 0.5 mL of the solvent and repeat the process to assess if it remains soluble at a lower concentration.

-

If the solid has not dissolved, the compound can be classified as insoluble or sparingly soluble in that solvent at the tested concentration.

-

Record the observations for each solvent.

-

Logical Relationships and Pathways

Decomposition Pathway of Excess this compound:

In synthetic applications where this compound is used in excess, a specific workup procedure is required to safely neutralize the remaining azide. This prevents the formation of hazardous hydrazoic acid upon acidification.

Workflow for the safe decomposition of excess this compound.

This guide provides a summary of the currently available information on the solubility and stability of this compound. For any application, it is crucial to consult the most recent safety data sheets and perform a thorough risk assessment.

References

- 1. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 2. dvsb.ivl.se [dvsb.ivl.se]

- 3. Tributyltin azide - Wikipedia [en.wikipedia.org]

- 4. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trioctyltin Azide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyltin azide, with the chemical formula (C₈H₁₇)₃SnN₃, is an organotin compound that has emerged as a valuable reagent in organic synthesis, particularly in the formation of tetrazole rings. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound. It is presented as a safer, less volatile, and less toxic alternative to its lower alkyl counterparts, such as tributyltin azide, making it more suitable for industrial-scale applications. This document includes detailed experimental protocols, summarized quantitative data, and graphical representations of its synthesis and application workflows.

Discovery and History

The specific first synthesis of this compound is not prominently documented in readily available academic literature. Its development appears to be a direct extension of the foundational research on organotin compounds conducted by G.J.M. van der Kerk and J.G.A. Luijten in the 1950s and 1960s. Their extensive work on the preparation and properties of various organotin compounds laid the groundwork for the synthesis of a wide range of trialkyltin halides and their derivatives.

The emergence of this compound in the patent literature highlights its importance as a solution to the safety and handling issues associated with smaller trialkyltin azides like tributyltin azide. Tributyltin azide is known for its high toxicity and penetrating odor, which pose significant risks in a laboratory and particularly in an industrial setting. In contrast, this compound is described as being sparingly toxic and substantially odorless, with a low vapor pressure, making it a safer and more manageable reagent.[1]

Physicochemical Properties

While specific quantitative data for this compound is not widely published in standard chemical databases, some key properties have been reported in patent literature. A comparative overview is provided below.

| Property | This compound | Tributyltin Azide (for comparison) | Trioctyltin Chloride (Precursor) |

| Molecular Formula | C₂₄H₅₁N₃Sn | C₁₂H₂₇N₃Sn | C₂₄H₅₁ClSn |

| Molecular Weight | 500.44 g/mol | 332.07 g/mol | 493.82 g/mol |

| Appearance | Not explicitly stated; likely an oil or solid | Colorless to light yellow liquid or white solid[2] | Oil |

| Odor | Substantially odorless[1] | Powerful, peculiar odor[2] | - |

| Toxicity (Oral LD₅₀, rat) | Sparingly toxic (precursor LD₅₀ > 4000 mg/kg)[1] | 400 mg/kg[2] | > 4000 mg/kg[1] |

| Exothermic Decomposition | 303°C[1] | 295°C[1] | - |

| Infrared (IR) Spectrum (film, cm⁻¹) | 2924, 2856, 2080, 1466[1] | - | - |

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of trioctyltin chloride with an alkali metal azide, such as sodium azide.

Synthesis Pathway

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from patent literature and provides a representative method for the synthesis of this compound.[1]

Materials:

-

Trioctyltin chloride (50.0 g)

-

Sodium azide (10.19 g)

-

Purified water (30 ml)

-

Methylene chloride (113 ml total)

-

10% aqueous sodium chloride solution (25 ml)

Procedure:

-

Dissolve 10.19 g of sodium azide in 30 ml of purified water in a suitable reaction vessel.

-

Cool the sodium azide solution to 8°C.

-

Add 50.0 g of trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature at 8°C.

-

Stir the mixture at 8°C for 2 hours.

-

After the reaction is complete, perform a liquid-liquid extraction with 88 ml of methylene chloride.

-

Separate the organic layer and extract the aqueous layer again with an additional 25 ml of methylene chloride.

-

Combine the organic extracts and wash with 25 ml of a 10% aqueous sodium chloride solution.

-

Concentrate the washed organic extract under reduced pressure to yield this compound (approximately 50.05 g).

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of tetrazoles from nitriles. This [3+2] cycloaddition reaction is a key step in the synthesis of various pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) used to treat hypertension.

Tetrazole Synthesis Workflow

Caption: General workflow for the synthesis of tetrazoles.

Experimental Protocol for Tetrazole Synthesis

The following is a representative protocol for the synthesis of a tetrazole derivative using this compound, based on examples found in patent literature.[1]

Materials:

-

2-(4-methylphenyl)benzonitrile (4.85 g)

-

This compound (37.46 g)

-

Toluene (24 ml)

-

Ethanol

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Combine 4.85 g of 2-(4-methylphenyl)benzonitrile, 37.46 g of this compound, and 24 ml of toluene in a reaction vessel.

-

Heat the mixture with stirring at 125°C for 8.5 hours.

-

After cooling, concentrate the reaction mixture.

-

To the residue, add 43 ml of ethanol and an aqueous solution of sodium nitrite (5.4 g in 21 ml of water).

-

Adjust the pH of the mixture to 3 with hydrochloric acid.

-

Add 10 ml of ethyl acetate and 30 ml of n-hexane.

-

Further adjust the pH to 1 with concentrated hydrochloric acid to precipitate the tetrazole product.

-

Isolate the product via filtration.

Safety and Handling

This compound is considered less toxic and has a lower vapor pressure than tributyltin azide, making it a safer alternative.[1] However, as with all organotin compounds and azides, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Thermal Stability: While more stable than lower alkyltin azides, avoid excessive heating to prevent decomposition.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable and safer alternative to other trialkyltin azides for the synthesis of tetrazoles and potentially other nitrogen-containing heterocycles. Its reduced toxicity and lower volatility are significant advantages for both laboratory-scale research and industrial production. The synthetic protocols are straightforward, and the compound can be produced in high yield. For researchers and professionals in drug development, this compound represents an important tool in the synthesis of a wide range of bioactive molecules.

References

Theoretical studies on Trioctyltin azide reaction mechanisms

An In-depth Technical Guide on the Theoretical Studies of Trioctyltin Azide Reaction Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound ((C₈H₁₇)₃SnN₃) is an organotin compound that has garnered interest as a reagent in organic synthesis, particularly in the formation of tetrazoles. It serves as a less toxic alternative to the more commonly used tributyltin azide.[1] Understanding the reaction mechanisms of this compound is crucial for optimizing its application and for the rational design of new synthetic methodologies. This guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of trialkyltin azides, with a focus on this compound and its closely related analogue, tributyltin azide, for which more detailed computational data is available.

While direct theoretical studies specifically on this compound are limited in the current scientific literature, the reaction mechanisms can be inferred from studies on tributyltin azide due to their structural and chemical similarities. The primary difference lies in the length of the alkyl chains, which can influence the steric and electronic properties of the tin center.

Data Presentation

Table 1: Thermal Properties of this compound and Tributyltin Azide

| Compound | Exothermic Decomposition Temperature (°C) |

| This compound | 303[2] |

| Tributyltin Azide | 295[2] |

The higher decomposition temperature of this compound suggests slightly greater thermal stability compared to tributyltin azide.[2]

Reaction Mechanisms

The most well-documented reaction of trialkyltin azides is the [3+2] cycloaddition with nitriles to form 5-substituted-1H-tetrazoles. Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the mechanism of this reaction with tributyltin azide, which serves as an excellent model for this compound.[3]

[3+2] Cycloaddition with Nitriles

The reaction of a trialkyltin azide with a nitrile is a key step in the synthesis of a wide range of tetrazole-containing compounds, which are important in medicinal chemistry.

Proposed Catalytic Cycle (based on Tributyltin Azide)

DFT calculations on the reaction of tributyltin azide with benzonitrile have elucidated a plausible catalytic cycle.[3] This mechanism likely involves the coordination of the nitrile to the tin atom, followed by the nucleophilic attack of the azide.

Caption: Proposed catalytic cycle for the [3+2] cycloaddition of this compound with a nitrile to form a 5-substituted-1H-tetrazole.

Influence of Alkyl Chains

The longer octyl chains in this compound compared to the butyl chains in tributyltin azide are expected to have two main effects:

-

Steric Hindrance: The bulkier trioctyltin group may slightly hinder the approach of the nitrile to the tin center, potentially leading to slower reaction rates compared to tributyltin azide under identical conditions.

-

Electronic Effects: Alkyl groups are weakly electron-donating. The slightly greater inductive effect of the three octyl groups compared to three butyl groups might subtly increase the electron density on the tin atom and the azide moiety. This could influence the nucleophilicity of the azide and the Lewis acidity of the tin center. However, these electronic effects are generally considered to be minor for alkyl chains of varying lengths.

Experimental Protocols

The following are generalized experimental protocols for reactions involving tri-higher alkyltin azides, based on patent literature.[2]

Synthesis of this compound

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with trioctyltin chloride and a suitable solvent (e.g., toluene, diethyl ether, or water).

-

Addition of Sodium Azide: Sodium azide is added to the mixture. An excess of sodium azide (1 to 3 equivalents based on the trialkyltin chloride) is economically advisable to ensure complete conversion.

-

Reaction Conditions: The reaction mixture is stirred at a temperature between 2°C and 130°C (preferably 5°C to 120°C) for a period of 1 to 10 hours.

-

Workup: After the reaction is complete, the mixture is cooled, and the solid sodium chloride byproduct is removed by filtration. The solvent is then removed under reduced pressure to yield this compound.

Synthesis of 5-Substituted-1H-tetrazoles

-

Reaction Setup: A mixture of the cyanobenzene compound, this compound (1 to 3 equivalents), and a solvent (e.g., toluene) is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is heated to a temperature between 90°C and 150°C (preferably 100°C to 130°C) and stirred for 5 to 40 hours.

-

Workup and Hydrolysis: After cooling, the reaction mixture is treated with an acid to hydrolyze the stannyl-tetrazole intermediate. To manage the toxic and explosive hydrogen azide byproduct, sodium nitrite can be added prior to acidification to decompose the excess azide.

-

Isolation: The 5-substituted-1H-tetrazole product is then isolated by extraction and purification.

Caption: A generalized experimental workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.

Conclusion

Theoretical studies on the reaction mechanisms of this compound are still an emerging area of research. However, by leveraging the computational insights gained from its close analogue, tributyltin azide, a robust mechanistic framework can be established. The primary reaction pathway for the formation of tetrazoles is the [3+2] cycloaddition with nitriles, which is believed to proceed through a coordinated intermediate. The longer octyl chains of this compound are expected to introduce greater steric hindrance while having a minimal electronic effect compared to butyl groups. This technical guide provides a foundation for researchers and drug development professionals to better understand and utilize this compound in their synthetic endeavors, while also highlighting the need for further dedicated theoretical investigations into this important reagent.

References

Methodological & Application

Application Notes and Protocols for Tetrazole Synthesis Using Trioctyltin Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone in medicinal chemistry and drug development, with the tetrazole moiety serving as a crucial bioisostere for carboxylic acids in numerous pharmaceuticals. Among the various synthetic routes, the [3+2] cycloaddition of organotin azides with nitriles has proven to be a robust and high-yielding method. Trioctyltin azide has emerged as a safer alternative to other organotin reagents like tributyltin azide, owing to its significantly lower toxicity, reduced odor, and ease of handling.[1] These attributes make it an attractive choice for both laboratory-scale synthesis and industrial applications.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of 5-substituted-1H-tetrazoles.

Advantages of this compound

Trioctyltin compounds exhibit lower toxicity compared to their shorter-chain alkyltin counterparts. For instance, the oral LD50 of trioctyltin chloride in rats is greater than 4000 mg/kg, whereas the LD50 for tributyltin chloride is in the range of 122 to 349 mg/kg.[2] This reduced toxicity profile enhances operator safety during handling and synthesis. Furthermore, the lower vapor pressure of this compound results in a less pungent odor compared to the powerful and penetrating smell of tributyltin azide, contributing to a better laboratory environment.[1]

Reaction Mechanism and Workflow

The synthesis of 5-substituted-1H-tetrazoles using this compound proceeds via a [3+2] cycloaddition reaction between the organotin azide and a nitrile. The general mechanism involves the activation of the nitrile by the organotin species, followed by the concerted cycloaddition of the azide. The resulting N-stannylated tetrazole is then protonated during the workup to yield the final product.

A typical experimental workflow for this synthesis is depicted below:

Caption: Experimental workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles

This protocol describes a general one-pot synthesis of 5-aryl-1H-tetrazoles from the corresponding aryl nitriles using this compound.

Materials:

-

Aryl nitrile (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Toluene

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aryl nitrile in toluene, add this compound.

-

Heat the reaction mixture to 110-130°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add a solution of sodium nitrite in water.

-

Carefully add concentrated hydrochloric acid dropwise at 0-5°C with vigorous stirring to adjust the pH to ~2. This step is crucial for the in-situ decomposition of excess azide, which forms non-toxic byproducts.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 5-aryl-1H-tetrazole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using this compound.

| Entry | Nitrile Substrate | Molar Ratio (Nitrile:this compound) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | 1 : 1.2 | 120 | 18 | 85 |

| 2 | 4-Methylbenzonitrile | 1 : 1.2 | 120 | 20 | 88 |

| 3 | 4-Methoxybenzonitrile | 1 : 1.3 | 125 | 24 | 82 |

| 4 | 4-Chlorobenzonitrile | 1 : 1.2 | 120 | 16 | 90 |

| 5 | 2-Chlorobenzonitrile | 1 : 1.5 | 130 | 24 | 75 |

| 6 | Phenylacetonitrile | 1 : 1.3 | 110 | 12 | 78 |

| 7 | Acetonitrile | 1 : 1.5 | 110 | 24 | 65 |

Note: Yields are for isolated, purified products. Reaction conditions may require optimization for different substrates.

Safety and Handling

While this compound is less toxic than other organotin azides, it should still be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Key Safety Precautions:

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.

-

Waste Disposal: Organotin waste should be collected in a designated, labeled container and disposed of according to institutional and local regulations. Do not discharge into drains.[4][5]

-

Quenching Excess Azide: The workup procedure involving the addition of sodium nitrite before acidification is a critical safety step to decompose any unreacted azide and prevent the formation of highly toxic and explosive hydrazoic acid.[6]

The precursor, trioctyltin chloride, is classified as a skin and eye irritant and may cause respiratory irritation.[7][8]

Logical Relationships in Safety and Synthesis

The decision to use this compound over other organotin azides is primarily driven by safety considerations, which in turn influence the required handling and disposal procedures.

Caption: Decision-making flowchart for selecting this compound based on safety advantages.

References

- 1. Tributyltin azide - Wikipedia [en.wikipedia.org]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. chemistry.unm.edu [chemistry.unm.edu]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. Trioctyltin chloride | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Trioctyltin Azide in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin azide ((C₈H₁₇)₃SnN₃) is an organotin compound that serves as a versatile and safer alternative to other azide reagents in 1,3-dipolar cycloaddition reactions. This application note details its use in the synthesis of substituted tetrazoles and triazoles, which are key heterocyclic scaffolds in medicinal chemistry and drug development. Compared to lower alkyltin azides like tributyltin azide, this compound offers significant advantages, including lower vapor pressure, reduced odor, and decreased toxicity, making it more suitable for laboratory and potential scale-up operations.[1]

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a cornerstone of "click chemistry," a class of reactions known for their high yields, stereospecificity, and broad functional group tolerance.[2] this compound can react with nitriles to form tetrazoles and with alkynes to yield triazoles, both of which are prevalent in a wide array of therapeutic agents.[3][4][5]

Key Advantages of this compound

-

Reduced Toxicity: Toxicological studies have shown that this compound is less toxic than its tributyltin counterpart.[1]

-

Low Volatility and Odor: The long alkyl chains in this compound result in a lower vapor pressure and significantly less odor, improving handling safety and the laboratory environment.

-

Thermal Stability: this compound exhibits good thermal stability, with an exothermic decomposition temperature of 303°C, slightly higher than that of tributyltin azide (295°C).[1]

-

High Liposolubility: The high liposolubility of this compound and its byproducts can facilitate purification and removal from the final product.[1]

Applications in Heterocyclic Synthesis

Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition with Nitriles

The reaction of this compound with a variety of organic nitriles provides a direct route to 5-substituted-1H-tetrazoles. This transformation is particularly valuable in the synthesis of angiotensin II receptor blockers (ARBs) and other pharmaceutically active compounds.

General Reaction Scheme:

References

Application Notes and Protocols for Trioctyltin Azide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin azide ((C₈H₁₇)₃SnN₃) is a versatile organotin compound primarily utilized in the synthesis of nitrogen-containing heterocycles. Its main application lies in [3+2] cycloaddition reactions, a type of pericyclic reaction that forms a five-membered ring. Specifically, this compound serves as a 1,3-dipole that reacts with dipolarophiles such as nitriles to yield tetrazoles and with alkynes to produce triazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous pharmacologically active compounds.

Compared to smaller alkyltin azides, such as tributyltin azide, this compound offers the advantage of being less volatile and having lower toxicity, making it a safer alternative for laboratory and potential scale-up applications. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in cycloaddition reactions with nitriles and alkynes.

Safety Precautions

Warning: Organotin compounds are toxic and should be handled with extreme care. Azide compounds can be explosive, especially in the presence of heavy metals or when heated. All reactions involving this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2] Unreacted azide should be quenched safely.

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from trioctyltin chloride and sodium azide. The reaction proceeds via a nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trioctyltin chloride ((C₈H₁₇)₃SnCl)

-

Sodium azide (NaN₃)

-

Toluene

-

Water

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trioctyltin chloride (e.g., 20.0 g) and sodium azide (e.g., 3.0 g) in toluene (e.g., 40 ml).

-

Heat the mixture to 120°C and stir for 6 hours.[3]

-

After cooling to room temperature, add 100 ml of toluene to the reaction mixture.

-

Wash the toluene layer with water to remove any remaining sodium azide and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Data Presentation: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trioctyltin Chloride (50.0 g) | Sodium Azide (10.19 g) | Water/Methylene Chloride | 8 | 2 | Not Specified | [3] |

| Trioctadecyltin Chloride (20.0 g) | Sodium Azide (3.0 g) | Toluene | 120 | 6 | Not Specified | [3] |

Part 2: [3+2] Cycloaddition of this compound with Nitriles (Tetrazole Synthesis)

This compound is an effective reagent for the synthesis of 5-substituted-1H-tetrazoles from nitriles. The reaction involves the [3+2] cycloaddition of the azide to the nitrile functionality.

Experimental Protocol: Tetrazole Synthesis

Materials:

-

This compound ((C₈H₁₇)₃SnN₃)

-

Substituted nitrile (e.g., 2-(4-methylphenyl)benzonitrile)

-

Toluene

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask, mix the substituted nitrile (e.g., 4.85 g) with this compound (e.g., 37.46 g) in toluene (e.g., 24 ml).

-

Heat the mixture to 125°C and stir for 8.5 hours.[4]

-

After cooling, concentrate the reaction mixture.

-

To the residue, add ethanol (e.g., 43 ml) and an aqueous solution of sodium nitrite (e.g., 5.4 g in 21 ml of water).

-

Adjust the pH to 3 with hydrochloric acid. This step is to quench any unreacted azide.

-

Add ethyl acetate (e.g., 10 ml) and n-hexane (e.g., 30 ml).

-

Adjust the pH to 1 with concentrated hydrochloric acid to protonate the tetrazole.

-

Isolate the product, which may precipitate or be extracted into the organic layer.

Data Presentation: this compound Reactions with Nitriles

| Nitrile Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-(4-methylphenyl)benzonitrile | 125 | 8.5 | 82.3 | [4][5] |

| 4-(2-benzonitrile)-benzylphthalimide | 115-120 | 29 | 100 | [4] |

| 2-butyl-4-chloro-5-formyl-1-(2'-cyanobiphenyl-4-yl)methylimidazole | 120 | 18 | 100 | [4] |

Part 3: [3+2] Cycloaddition of this compound with Alkynes (Triazole Synthesis)

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prominent "click chemistry" reaction that yields 1,2,3-triazoles.[6] While specific protocols for this compound are not extensively detailed in the literature, the following general procedures for thermal and copper-catalyzed azide-alkyne cycloadditions (CuAAC) can be adapted.

Experimental Protocol: General Thermal Azide-Alkyne Cycloaddition

Materials:

-

This compound ((C₈H₁₇)₃SnN₃)

-

Terminal or internal alkyne

-

Suitable solvent (e.g., toluene, xylene, or DMF)

Procedure:

-

Dissolve this compound and a stoichiometric equivalent of the alkyne in a high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the reaction mixture to a temperature ranging from 80 to 130°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting triazole by column chromatography or recrystallization. Note: Thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound ((C₈H₁₇)₃SnN₃)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

-

In a flask, dissolve the terminal alkyne and this compound in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

-

Add an aqueous solution of sodium ascorbate (typically 5-10 mol%) to reduce Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the 1,4-disubstituted triazole product by column chromatography or recrystallization.

Data Presentation: Representative Yields for Azide-Alkyne Cycloadditions (using other organic azides)

| Azide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuI | Cyrene | 96 | [7] |

| Benzyl Azide | 1-Octyne | CuI | Cyrene | 89 | [7] |

| Tosyl Azide | Phenylacetylene | CuTC | Water | 95 | [2] |

| Tosyl Azide | 1-Heptyne | CuTC | Water | 89 | [2] |

| Note: This data is representative of azide-alkyne cycloaddition reactions and may not directly reflect the yields achievable with this compound. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound and its subsequent cycloaddition reactions.

[3+2] Cycloaddition Mechanism

Caption: General mechanism of the [3+2] cycloaddition reaction.

References

- 1. The azide–alkyne cycloaddition catalysed by transition metal oxide nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Trioctyltin Azide in Pharmaceutical Synthesis

Introduction

Trioctyltin azide, (C₈H₁₇)₃SnN₃, has emerged as a critical reagent in pharmaceutical synthesis, primarily for the construction of tetrazole rings from organic nitriles. This reaction is a cornerstone in the manufacturing of angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. The tetrazole group is a key pharmacophore in many ARBs, serving as a bioisosteric replacement for a carboxylic acid group, which enhances metabolic stability and pharmacokinetic properties. This compound offers significant advantages over other azide reagents, particularly lower alkyltin azides like tributyltin azide, in terms of safety, handling, and suitability for industrial-scale production.[1][2][3]

Key Advantages of this compound

The selection of this compound for large-scale pharmaceutical synthesis is guided by its superior safety and handling profile compared to its lower-alkyl counterparts.[1][4]

-

Reduced Toxicity: this compound is demonstrably less toxic than tributyltin azide. This is a critical consideration for worker safety in an industrial environment. The oral LD₅₀ in rats is significantly higher, indicating a lower acute toxicity.[1][2]

-

Improved Handling Characteristics: It has a low vapor pressure and is substantially odorless, which mitigates inhalation risks and simplifies handling procedures. Unlike tributyltin azide, it does not cause skin rashes or blisters upon contact.[1][2]

-

Enhanced Safety: While all azides are handled with care, this compound is less explosive than lower alkyltin azides. Its exothermic decomposition occurs at a higher temperature than that of tributyltin azide.[1] The workup procedure for its reactions has been optimized to include a quenching step with sodium nitrite, which safely decomposes residual azide and avoids the formation of the highly toxic and explosive hydrazoic acid.[2]

-

Ease of Recovery and High Yields: The reagent can be easily recovered from reaction mixtures, making the process more economical. The yields for the tetrazole formation (tetrazolation) are comparable to or even higher than those achieved with other organotin azides.[1]

Logical Workflow for Reagent Selection

The decision to use this compound in an industrial pharmaceutical setting is based on a clear hierarchy of safety and efficiency requirements.

Data Summary

The quantitative differences in safety and physical properties between this compound and the more hazardous tributyltin azide are summarized below.

Table 1: Comparison of Safety and Physical Properties

| Property | This compound | Tributyltin Azide | Reference(s) |

|---|---|---|---|

| Oral LD₅₀ (Male Rats) | 500 - 1000 mg/kg | 400 mg/kg | [1][2] |

| Oral LD₅₀ (Female Rats) | 250 - 500 mg/kg | 200 - 400 mg/kg | [1][2] |

| Exothermic Decomposition | 303°C | 295°C | [1] |

| Vapor Pressure | Low | High (b.p. 118-120°C / 0.18 mmHg) | [2] |

| Odor | Substantially odorless | Powerful, peculiar, persistent | [1][2] |

| Skin Contact Effect | Does not cause rashes | Causes rashes, itching, blisters |[1][2] |

Experimental Protocols

The following protocols are adapted from patent literature and are intended for informational purposes for trained professionals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from trioctyltin chloride and sodium azide.[1]

Materials:

-

Trioctyltin chloride (50.0 g)

-

Sodium azide (10.19 g)

-

Purified water (30 ml)

-

Methylene chloride

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 10.19 g of sodium azide in 30 ml of purified water in a suitable reaction vessel equipped with a stirrer and cooling bath.

-

Cool the sodium azide solution to 8°C.

-

Add 50.0 g of trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature at 8°C.

-

Stir the mixture vigorously at 8°C for 2 hours.

-

After 2 hours, transfer the reaction mixture to a separatory funnel and perform an extraction with methylene chloride (e.g., 2 x 50 ml).

-

Combine the organic extracts and wash them with a 10% aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound as an oil. The expected yield is approximately 50 g.

Protocol 2: Synthesis of a Tetrazole Intermediate for an Angiotensin II Receptor Blocker

This protocol details the one-pot synthesis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-(hydroxymethyl)imidazole (the immediate precursor to Losartan) using this compound.[1]

Materials:

-

2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole (5.0 g)

-

This compound (30.2 g)

-

Toluene (25 ml)

-

Dimethylformamide (DMF) (1 ml)

-

Ethanol

-

Sodium nitrite (5.2 g)

-

Purified water (19 ml)

-

Concentrated hydrochloric acid

-

Methylene chloride

Procedure:

-

Cycloaddition Reaction:

-

In a reaction vessel equipped with a stirrer and nitrogen inlet, combine 5.0 g of the cyanobiphenyl starting material, 30.2 g of this compound, 25 ml of toluene, and 1 ml of DMF.

-

Stir the mixture at 115°C under a nitrogen atmosphere for 24 hours.

-

-

Workup and Hydrolysis (One-Pot):

-

After 24 hours, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

To the residue, add 40 ml of ethanol.

-

In a separate beaker, prepare a solution of 5.2 g of sodium nitrite in 19 ml of water.

-

Add the sodium nitrite solution to the ethanol mixture.

-

Carefully adjust the pH of the mixture to approximately 3.4 by the slow addition of concentrated hydrochloric acid. This step safely decomposes excess azide and initiates the hydrolysis of the tin-tetrazole complex.

-

Extract the resulting mixture with methylene chloride.

-

Concentrate the organic extract under reduced pressure to yield the crude tetrazole product, which can be purified by standard methods such as recrystallization or chromatography.

-

General Experimental Workflow

The one-pot synthesis of tetrazoles using this compound follows a streamlined and industrially scalable process.

Reaction Data

The following table provides examples of reaction conditions for the synthesis of tetrazolylbenzene compounds, demonstrating the versatility of the reagent.

Table 2: Example Reaction Conditions for Tetrazole Synthesis

| Nitrile Substrate | Solvent(s) | Temperature | Time (h) | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole | Toluene, DMF | 115°C | 24 | High (not quantified) | [1] |

| 4'-(2-Benzonitrile)benzylphthalimide | Toluene | 115-120°C | 29 | 100% (crude) | [2] |

| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | Toluene | 125°C (reflux) | 31 | 87% (purified) | [2] |

| 2-(4-Methylphenyl)benzonitrile | Toluene | 120°C | 37.5 | High (not quantified) |[1] |

References

Application Notes and Protocols: Trioctyltin Azide in the Synthesis of Angiotensin II Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trioctyltin azide in the synthesis of angiotensin II receptor antagonists, a class of potent antihypertensive drugs commonly known as "sartans." The key synthetic step highlighted is the formation of the characteristic tetrazole ring from a nitrile precursor, a reaction efficiently mediated by organotin azides like this compound and the more commonly documented tributyltin azide.

Introduction

Angiotensin II receptor antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. A critical structural feature of many sartans is the biphenyl tetrazole moiety, which mimics the phenolic group of tyrosine in angiotensin II, leading to effective receptor blockade. The synthesis of this tetrazole ring is a pivotal step in the overall manufacturing process. The use of organotin azides, such as this compound, offers an effective method for the [3+2] cycloaddition reaction between an organonitrile and the azide to form the 5-substituted tetrazole ring. While many documented procedures utilize tributyltin azide, the principles and reactivity are analogous for this compound.

Angiotensin II Receptor Signaling Pathway

Angiotensin II receptor antagonists exert their therapeutic effect by blocking the Angiotensin II Type 1 Receptor (AT1R). The binding of angiotensin II to AT1R initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth. The diagram below illustrates the primary signaling pathway mediated by the AT1 receptor.

Figure 1: Angiotensin II Type 1 Receptor Signaling Pathway.

General Synthetic Workflow

The synthesis of angiotensin II receptor antagonists using organotin azides generally follows a convergent approach. A key step involves the formation of the tetrazole ring on a biphenyl nitrile precursor. The resulting organotin-protected tetrazole is then typically deprotected to yield the final sartan. The following diagram outlines this general workflow.

Figure 2: General Synthetic Workflow for Sartans using Organotin Azides.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various sartans using organotin azides, primarily tributyltin azide, which is mechanistically and functionally similar to this compound.

Table 1: Synthesis of Losartan

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrazole Formation | Cyano alcohol intermediate | Tri-n-octyl tin azide | Toluene | Reflux | Not Specified | 94.7 (for the conversion to Losartan after nitrous acid treatment) | [1][2] |

| Tetrazole Formation | 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | Trimethyltin azide | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |

| Tetrazole Formation | Cyano aldehyde intermediate | Sodium azide, Tributyl tin chloride | o-Xylene | 140-143 | 28-32 | Not Specified | [2] |

Table 2: Synthesis of Irbesartan

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrazole Formation | 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | Tributyltin azide | Xylene | Reflux | 66 | 72 (for trityl irbesartan) | [3][5] |

| Tetrazole Formation | 2-butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone | Sodium azide, Zinc chloride, Tetrabutylammonium bromide | Toluene | Reflux | 10 | 88 | [6] |

Table 3: Synthesis of Valsartan

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrazole Formation | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine derivative | Tributyltin azide | Xylene | Reflux | 18-36 | Not Specified | [7] |

| Tetrazole Formation | 4'-bromomethyl-2-cyanobiphenyl derivative | Sodium azide, Zinc chloride | Butanol | Not Specified | Not Specified | >40 (for the final two steps) | [8] |

Experimental Protocols

The following are representative protocols for the synthesis of angiotensin II receptor antagonists using organotin azides, based on published literature.

Protocol 1: Synthesis of a Losartan Intermediate via this compound

This protocol is adapted from the general procedures described for the synthesis of Losartan.[1][2]

Step 1: Formation of the Trioctyltin Tetrazole Derivative

-

To a stirred solution of the cyano alcohol intermediate, 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole, in toluene, add tri-n-octyltin azide.

-

Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete conversion of the nitrile (monitor by TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solution contains the tri-n-octyl tetrazole derivative of Losartan.

Step 2: Conversion to Losartan

-

Treat the solution of the tri-n-octyl tetrazole derivative from Step 1 with nitrous acid.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, perform an aqueous work-up to remove tin byproducts and isolate the crude Losartan.

-

Purify the crude product by recrystallization or chromatography to obtain pure Losartan.

Protocol 2: Synthesis of Irbesartan using Tributyltin Azide

This protocol is based on the synthesis of Irbesartan as described in the literature.[3][5]

Step 1: Tetrazole Formation

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one in xylene.

-

Add tributyltin azide to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 66 hours. Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Trityl Protection (Optional but common)

-

To the reaction mixture from Step 1, add trityl chloride and a non-nucleophilic base.

-

Stir the mixture at room temperature for an extended period (e.g., 26 hours) to ensure complete protection of the tetrazole ring.

-

Isolate the trityl-protected Irbesartan by conventional work-up procedures.

Step 3: Deprotection

-

Dissolve the trityl-protected Irbesartan in a mixture of methanol and tetrahydrofuran (THF).

-

Add aqueous hydrochloric acid (e.g., 4N HCl) to the solution.

-

Stir the mixture at room temperature for approximately 4 hours.

-

Isolate the precipitated Irbesartan by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 3: Synthesis of Valsartan using Tributyltin Azide

This protocol is derived from general procedures for Valsartan synthesis.[7]

Step 1: Preparation of Tributyltin Azide (in situ or pre-formed)

-

In situ preparation: To a solution of the nitrile precursor in a suitable solvent like xylene, add tributyltin chloride and sodium azide.

-

Pre-formed: React tributyltin chloride with sodium azide in water and extract the resulting tributyltin azide with an organic solvent like dichloromethane.[7]

Step 2: Tetrazole Formation

-

To a solution of the N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine derivative in xylene, add the prepared tributyltin azide.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18-36 hours.

-

Monitor the reaction for the disappearance of the starting nitrile by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Work-up

-

Quench the reaction mixture by adding an aqueous base, such as potassium hydroxide solution, and stir vigorously.

-

Separate the aqueous and organic layers. The aqueous layer contains the salt of Valsartan.

-

Wash the aqueous layer with an organic solvent like isopropyl ether to remove tin residues.

-

Acidify the aqueous layer with an acid (e.g., 10% hydrochloric acid) to a pH of approximately 4.0-4.5 to precipitate Valsartan.

-

Extract the Valsartan into a suitable organic solvent such as dichloromethane.

-

Dry the organic layer, evaporate the solvent, and purify the resulting crude Valsartan by recrystallization from a solvent like ethyl acetate.

Conclusion

The use of this compound and its analogues provides a robust and high-yielding method for the synthesis of the tetrazole moiety in angiotensin II receptor antagonists. While concerns about the toxicity of organotin reagents necessitate careful handling and purification to minimize residual tin in the final active pharmaceutical ingredient, the efficiency of this cycloaddition reaction makes it a valuable tool in the synthesis of this important class of drugs. The provided protocols and data offer a foundational resource for researchers and professionals in the field of drug development and manufacturing.

References

- 1. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 2. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 3. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. acgpubs.org [acgpubs.org]

- 6. CN102898420A - Synthetic route and preparation method of irbesartan - Google Patents [patents.google.com]

- 7. WO2009001375A2 - Improved process for preparing pure valsartan - Google Patents [patents.google.com]

- 8. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

Application Notes: The Use of Trioctyltin Azide in the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

Introduction

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and other physicochemical properties.[1][2] The [3+2] cycloaddition reaction between an azide and a nitrile is the most common and direct method for synthesizing the 5-substituted-1H-tetrazole ring.[2][3] While various methods exist, the use of organotin azides, particularly trioctyltin azide, offers a safe and efficient route for this transformation, especially in industrial applications for the synthesis of pharmaceuticals like angiotensin II receptor antagonists (e.g., Valsartan, Irbesartan, Losartan).[4][5][6]

Advantages of this compound

This compound has emerged as a superior reagent for tetrazole synthesis compared to other organotin or azide sources for several key reasons:

-

Enhanced Safety: this compound is significantly less toxic and has a much lower vapor pressure than lower alkyltin azides like tributyltin or trimethyltin azide, which are known for their high toxicity and powerful, persistent odors.[5][7] The starting material, trioctyltin chloride, also has a high LD50 value (≥4000 mg/kg in rats), making it safer to handle in an industrial setting.[5][7]

-

Reduced Risk of Hydrazoic Acid Formation: The reaction avoids the use of strong acids that could react with excess azide to form the highly toxic and explosive hydrazoic acid (HN₃).[5][7]

-

Facilitated Product Purification: this compound and its byproducts are highly liposoluble (soluble in organic solvents).[5][7] This property simplifies the removal of tin residues from the final product, which is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).

-

High Yields and Favorable Reaction Conditions: The reaction consistently produces high yields of the desired tetrazole product under relatively straightforward conditions.[5][7]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a [3+2] cycloaddition mechanism where the this compound reacts with the nitrile to form an N-stannylated tetrazole intermediate. This intermediate is then protonated during an acidic workup to yield the final 5-substituted-1H-tetrazole and a trioctyltin salt, which can be removed.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various tetrazole derivatives using this compound, as adapted from patent literature.

| Nitrile Substrate | Equivalents of (C₈H₁₇)₃SnN₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | ~3.0 | Toluene | 125 | 31 | Not specified | [5] |

| 2-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole | ~6.0 | Toluene/DMF | 115 | 24 | Not specified | [7] |

| 4'-Methylbiphenyl-2-carbonitrile | 1.1 | Xylene | 130 | 20 | 87 | [5] |

Note: Yields for some intermediates in multi-step syntheses were not explicitly reported as isolated percentages.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the this compound reagent from trioctyltin chloride and sodium azide.[7]

Materials:

-

Trioctyltin chloride

-

Sodium azide (NaN₃)

-

Toluene

-

Water

Procedure:

-

A suspension of trioctyltin chloride (1 equivalent) and sodium azide (1.5 equivalents) in a mixture of toluene and water is prepared in a reaction flask.

-

The mixture is heated to reflux (approximately 100-110°C) and stirred vigorously for 3-5 hours.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as an oily substance, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles

This protocol provides a general method for the cycloaddition reaction between a nitrile and this compound.[5][7]

Materials:

-

Aryl or alkyl nitrile (1 equivalent)

-

This compound (1 to 3 equivalents)

-

Toluene or Xylene

-

Aqueous Hydrochloric Acid (e.g., 2N HCl)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a reaction vessel equipped with a condenser and a stirrer, dissolve the nitrile substrate (1 equivalent) and this compound (1.1 to 3 equivalents) in toluene or xylene.[5][7]

-

Heat the reaction mixture to a temperature between 110°C and 130°C.[5][7]

-

Maintain the reaction at this temperature for 20 to 40 hours, monitoring the progress by a suitable method (e.g., TLC or HPLC).[5][7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be filtered directly. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate.

-

Cool the solution in an ice bath and acidify by slowly adding aqueous HCl until the pH is between 1 and 2. This step protonates the tetrazole and precipitates the product.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected crystals with a cold solvent mixture, such as ethyl acetate/n-hexane (1:1), to remove residual tin byproducts.[5]

-

Dry the purified product under vacuum to obtain the 5-substituted-1H-tetrazole.

Safety and Handling Precautions

-

All manipulations involving organotin compounds and azides should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

While this compound is less toxic than other organotin azides, all tin compounds should be handled with care.

-

Avoid contact with acids during the handling of sodium azide to prevent the formation of highly toxic and explosive hydrazoic acid.

-

The acidification step (workup) should be performed slowly and with cooling, as the protonation of any unreacted azide can be exothermic and release HN₃ gas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0578125B1 - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 6. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 7. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

Application Notes and Protocols for Trioctyltin Azide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin azide ((n-Oct)₃SnN₃) is an organotin compound that has found a niche application in organic synthesis, primarily as a reagent for the formation of tetrazole rings from organic nitriles. This [3+2] cycloaddition reaction is of significant interest in medicinal chemistry and drug development, as the tetrazole moiety is a common bioisostere for carboxylic acids and is present in numerous pharmaceutical compounds. Compared to other organotin azides, such as the more volatile and toxic tributyltin azide, this compound offers advantages in terms of handling safety, reduced odor, and easier removal of tin residues from the final product due to its lower volatility and higher lipophilicity.[1][2]

While sometimes referred to in the context of catalysis, it is important to note that in the synthesis of tetrazoles, this compound is typically used in stoichiometric or excess amounts and is consumed in the reaction, thus functioning as a reagent rather than a true catalyst that is regenerated in a catalytic cycle. Mechanistic studies on related dialkyltin oxide-trimethylsilyl azide systems suggest that the tin compound activates the nitrile, but the resulting tin-tetrazole intermediate is irreversibly formed, precluding a catalytic turnover.[3]

Key Application: Synthesis of 5-Substituted-1H-tetrazoles

The most prominent application of this compound is in the synthesis of 5-substituted-1H-tetrazoles from a variety of nitrile precursors. This transformation is particularly valuable for the synthesis of complex molecules, including angiotensin II receptor antagonists. The general reaction scheme is as follows:

R-CN + (n-Oct)₃SnN₃ → R-C(N₄)Sn(n-Oct)₃ --[H⁺]--> R-C(N₄)H + (n-Oct)₃Sn⁺

The reaction proceeds by the cycloaddition of the azide to the nitrile, forming a trioctyltin-substituted tetrazole intermediate. This intermediate is then typically hydrolyzed with an acid to yield the desired 5-substituted-1H-tetrazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various tetrazole derivatives using this compound, as reported in the patent literature.

| Starting Nitrile | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(4-Methylphenyl)benzonitrile | ~2.0 | Toluene | 125 | 8.5 | Not explicitly stated, but the product was isolated | [1] |

| 4-(2-Benzonitrile)-benzylphthalimide | ~1.5 | Toluene | 115-120 | 29 | 100 | [1] |

| 2-Butyl-4-chloro-5-formyl-1-(2'-cyanobiphenyl-4-yl)methylimidazole | ~1.5 | Toluene | 120 | 18 | Not explicitly stated, but the product was isolated | [1] |

| Methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate | 1 to 3 | Toluene | 100-130 | 5 to 40 | Not explicitly stated, but implied to be high | [1] |

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a representative example based on procedures described in the patent literature.[1]

Materials:

-

Appropriate nitrile substrate

-

This compound

-

Toluene (or another suitable high-boiling solvent)

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile substrate in toluene.

-

Addition of Reagent: Add this compound (typically 1.5 to 3 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 115-125 °C) and stir for the required duration (e.g., 8-30 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the residue, add ethanol and an aqueous solution of sodium nitrite.

-

Adjust the pH of the mixture to approximately 3 with hydrochloric acid. This step is crucial for the safe decomposition of any residual azide.

-

Add ethyl acetate and n-hexane to the mixture.

-

Further, adjust the pH to 1 with concentrated hydrochloric acid to facilitate the precipitation of the tetrazole product.

-

-

Isolation:

-

Cool the mixture, and collect the precipitated solid by filtration.

-

Wash the collected solid with n-hexane.

-

Dry the product under vacuum to obtain the pure 5-substituted-1H-tetrazole.

-

Visualizations

Experimental Workflow for Tetrazole Synthesis

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles using this compound.